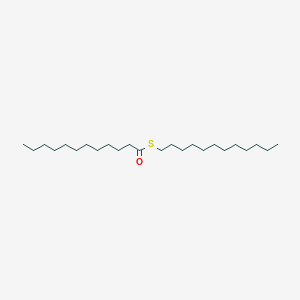

Dodecanethioic acid, S-dodecyl ester

Descripción

Dodecanethioic acid, S-dodecyl ester (CAS: 355803-77-9) is a thioester compound characterized by a dodecyl (C₁₂) alkyl chain attached to the sulfur atom of the thioester group. Its structure comprises a dodecanethioic acid moiety (R–C(=O)–SH) esterified with a dodecylthiol group (R'–SH), forming R–C(=O)–S–R' (where R and R' are C₁₁ and C₁₂ alkyl chains, respectively). This compound is notable for its hydrophobic properties, which facilitate micelle formation in aqueous reactions, enhancing yields in amidation and borylation processes .

Thioesters like this are pivotal in organic synthesis due to their reactivity with soft nucleophiles (e.g., organoboron reagents) and their role in micellar catalysis. Unlike oxygen-based esters, the thioester’s sulfur atom lowers the energy barrier for nucleophilic substitution, making it more reactive in decarbonylative and cross-coupling reactions .

Propiedades

Número CAS |

103212-64-2 |

|---|---|

Fórmula molecular |

C24H48OS |

Peso molecular |

384.7 g/mol |

Nombre IUPAC |

S-dodecyl dodecanethioate |

InChI |

InChI=1S/C24H48OS/c1-3-5-7-9-11-13-15-17-19-21-23-26-24(25)22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3 |

Clave InChI |

FTZPTHGSYHFNRN-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCSC(=O)CCCCCCCCCCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dodecanethioic acid, S-dodecyl ester can be synthesized through the esterification of dodecanethiol with dodecanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the thioester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of dodecanethioic acid, S-dodecyl ester may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

Dodecanethioic acid, S-dodecyl ester undergoes various chemical reactions, including:

Hydrolysis: The thioester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of dodecanethiol and dodecanoic acid.

Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Dodecanethiol and dodecanoic acid.

Oxidation: Sulfoxides or sulfones.

Substitution: Various substituted thioesters.

Aplicaciones Científicas De Investigación

Dodecanethioic acid, S-dodecyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce thioester functionality into molecules.

Biology: Studied for its potential role in biological systems, particularly in the context of enzyme-catalyzed reactions involving thioesters.

Medicine: Investigated for its potential therapeutic applications, including as a prodrug that can release active thiol-containing compounds.

Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.

Mecanismo De Acción

The mechanism of action of dodecanethioic acid, S-dodecyl ester involves the reactivity of the thioester bond. The sulfur atom in the thioester is more nucleophilic than the oxygen atom in regular esters, making the compound more reactive towards nucleophiles. This increased reactivity allows for a variety of chemical transformations, including hydrolysis, oxidation, and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

Thioesters and oxygen-based esters differ in their functional groups, directly impacting their physical and chemical behavior. Below is a comparative analysis:

Key Observations :

- Hydrophobicity : Longer alkyl chains (e.g., S-dodecyl vs. S-ethyl) increase hydrophobicity, lowering water solubility. This property is critical in micelle-driven reactions .

- Reactivity : Thioesters exhibit higher reactivity than oxygen esters in decarbonylative borylation (e.g., yielding alkenylboronic esters in >80% efficiency) due to the thiolate leaving group’s stability .

- Thermal Stability : Oxygen esters (e.g., lauryl laurate) are more thermally stable than thioesters, which decompose at lower temperatures due to weaker C–S bonds .

Borylation Reactions

Dodecanethioic acid, S-dodecyl ester reacts efficiently with arylboronic acids under mild conditions, outperforming S-ethyl and S-phenyl thioesters in yield and substrate scope. For example, in decarbonylative borylation, it forms alkenylboronic esters (3a) in >85% yield, attributed to the dodecyl chain’s micelle-stabilizing effect . In contrast, S-ethyl analogs require higher catalyst loading for comparable results.

Amidation in Aqueous Media

The S-dodecyl group’s hydrophobicity promotes micelle formation, enabling efficient amidation with alkylamines in water. Kawabata and Kinoshita demonstrated that S-dodecyl thioesters achieve ~90% yield in dimerization reactions, whereas S-ethyl analogs yield <60% under identical conditions .

Functional Group Comparisons

Thioesters vs. Oxygen Esters

- Nucleophilic Substitution: Thioesters react faster with organoboron reagents (e.g., in Suzuki-Miyaura couplings) due to the superior leaving-group ability of thiolates vs. alkoxides .

- Hydrolysis Resistance : Oxygen esters are more resistant to hydrolysis in acidic/basic conditions, making them preferable for long-term storage .

Thioesters with Varying Alkyl Chains

- S-Dodecyl vs. S-Hexadecyl: Longer chains (e.g., C₁₆ in thio-dodecanoic acid S-hexadecyl ester) increase melting points and reduce solubility in polar solvents. However, excessively long chains may hinder reaction kinetics due to steric effects .

- S-Dodecyl vs. S-Ethyl : Shorter chains (e.g., S-ethyl) lack micelle-forming capacity, limiting their utility in aqueous-phase reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.